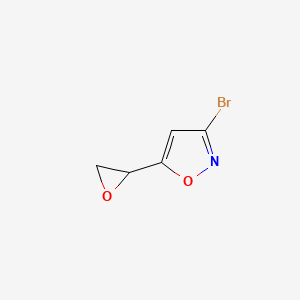

2-(3-Bromo-5-isoxazolyl)oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

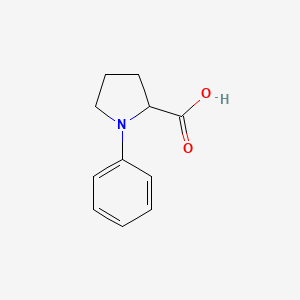

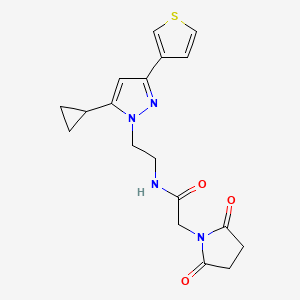

“2-(3-Bromo-5-isoxazolyl)oxirane” is a compound that contains an isoxazole ring and an oxirane ring . Isoxazole is an electron-rich azole with an oxygen atom next to the nitrogen . Oxirane, also known as an epoxide, is a three-membered ring structure in which one of the vertices is an oxygen and the other two are carbons .

Synthesis Analysis

Isoxazole can be synthesized via a variety of methods . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Epoxides can also be synthesized by the treatment of a halohydrin with a base .Molecular Structure Analysis

The molecular structure of “this compound” includes an isoxazole ring and an oxirane ring . The isoxazole ring is a five-membered heterocyclic ring that contains an oxygen atom and a nitrogen atom . The oxirane ring is a three-membered ring that contains an oxygen atom and two carbon atoms .Chemical Reactions Analysis

Isoxazole rings can undergo a variety of chemical reactions . Due to the weak N-O bond, the isoxazole ring tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate . The azirine intermediate can react with nucleophiles, especially carboxylic acids .科学的研究の応用

Synthesis and Structure Analysis

2-(3-Bromo-5-isoxazolyl)oxirane is involved in the synthesis and structure analysis of complex chemical compounds. For instance, isomeric pentacoordinate 1,2-oxastibetanes bearing the Martin ligand were synthesized using bromo(2-hydroxyalkyl)stiboranes, and the structural properties of these compounds were studied using X-ray crystallographic analysis and NMR spectroscopy. The thermolysis of these compounds resulted in the formation of oxiranes, demonstrating the chemical versatility and reactivity of such structures (Uchiyama, Kano, & Kawashima, 2003).

Role in Chemical Reactions and Synthesis of Compounds

The compound is also integral to the synthesis of other complex molecules. For instance, it was used in the preparation of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone, which was then reacted with various nucleophiles for potential anticancer evaluation (Gouhar & Raafat, 2015). Similarly, trans-5-aryl and 5-cyclopropyl derivatives of 2-isoxazolin-4-ol were synthesized via the intramolecular opening of an oxirane ring, indicating the utility of oxirane structures in synthesizing complex chemical compounds (Ito & Sato, 1990).

Chemical Transformations and Pharmacological Applications

Further, the compound is involved in complex chemical transformations. For instance, the regioselective epoxide ring-opening reaction was optimized for the stereospecific scale-up synthesis of BMS-960, indicating the importance of such structures in medicinal chemistry (Hou et al., 2017). Additionally, the treatment of oximes with hypervalent iodine was shown to lead to substituted isoxazoles, demonstrating the compound's role in creating diverse chemical structures with potential pharmacological applications (Jawalekar et al., 2011).

将来の方向性

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to develop new eco-friendly synthetic strategies . This suggests that “2-(3-Bromo-5-isoxazolyl)oxirane” and similar compounds may have potential applications in drug discovery and other fields.

作用機序

Mode of action

The mode of action of isoxazoles and oxiranes can vary widely. For example, some isoxazoles act through a (3 + 2) cycloaddition reaction . Oxiranes, on the other hand, can react with nucleophiles in a process known as ring-opening, which can lead to various biological effects .

Result of action

The molecular and cellular effects of isoxazoles and oxiranes can be diverse, ranging from anti-tumor, antibacterial, anti-oxidative, to anti-viral activities .

特性

IUPAC Name |

3-bromo-5-(oxiran-2-yl)-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-5-1-3(9-7-5)4-2-8-4/h1,4H,2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUMNQDSSAUUHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC(=NO2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2641810.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2641817.png)

![2-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2641825.png)

![methyl [4-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2641828.png)

![4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]thiomorpholine](/img/structure/B2641830.png)

![N-cyclopentyl-4-isopropyl-2-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxamide](/img/no-structure.png)